Spiromesifen-d9
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Overview
Description
Spiromesifen-d9 is a deuterated analog of Spiromesifen, a broad-spectrum tetrachloro acid derivative acaricide. It is primarily used in scientific research as a tracer due to its stable isotope labeling. Spiromesifen itself is known for its ability to interfere with lipid biosynthesis, making it effective against resistant mite and whitefly populations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiromesifen-d9 involves the incorporation of deuterium atoms into the Spiromesifen molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors are then subjected to a series of chemical reactions, including esterification and cyclization, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of specialized equipment and facilities is essential to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: Spiromesifen-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Spiromesifen-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving lipid biosynthesis and metabolism.
Biology: Employed in research on the effects of acaricides on mite and insect populations.
Medicine: Investigated for its potential use in developing new acaricidal drugs.
Mechanism of Action
Spiromesifen-d9 exerts its effects by interfering with lipid biosynthesis. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the synthesis of fatty acids. By inhibiting this enzyme, this compound disrupts the production of lipids, leading to the death of mites and whiteflies. This mechanism is specific to the immature stages of these pests, reducing their fecundity and fertility .
Comparison with Similar Compounds
Spirotetramat: Another lipid synthesis inhibitor with a similar mode of action.
Spirodiclofen: A related compound used as an acaricide and insecticide.
Comparison: Spiromesifen-d9 is unique due to its deuterated nature, which makes it particularly useful as a tracer in scientific research. Unlike its non-deuterated counterparts, this compound provides more accurate and reliable data in studies involving lipid metabolism and biosynthesis. Additionally, its lack of cross-resistance with other acaricides makes it a valuable tool in pest management .
Properties
Molecular Formula |
C23H30O4 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3 |
InChI Key |
GOLXNESZZPUPJE-ASMGOKTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C |
Origin of Product |
United States |
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